Cas no 2034439-43-3 (N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide)
N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide
- 2034439-43-3
- N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide
- AKOS026693186
- N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylbenzenesulfonamide
- F6514-7461
- N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide
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- Inchi: 1S/C19H22N4O2S/c1-15(2)19(14-23-20-11-12-21-23)22-26(24,25)18-10-6-9-17(13-18)16-7-4-3-5-8-16/h3-13,15,19,22H,14H2,1-2H3
- InChI Key: XDQBFLWNOZLKFB-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C2C=CC=CC=2)C=1)(NC(CN1N=CC=N1)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 370.14634713g/mol
- Monoisotopic Mass: 370.14634713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 85.3Ų
N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6514-7461-2μmol |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-5μmol |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-10μmol |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-20μmol |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-1mg |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-2mg |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-3mg |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-4mg |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-5mg |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6514-7461-10mg |
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-[1,1'-biphenyl]-3-sulfonamide |
2034439-43-3 | 10mg |
$79.0 | 2023-09-08 |
N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide
Professional Introduction to N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide (CAS No. 2034439-43-3)
N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide, identified by its CAS number 2034439-43-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly its biphenyl core and sulfonamide functional group, contribute to its potential as a lead compound in the development of novel therapeutic agents.
The molecular structure of N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide is characterized by a biphenyl ring system linked to a butanamidine moiety, which is further substituted with a 1H-imidazole ring. This configuration imparts a high degree of steric hindrance and electronic diversity, which are critical factors in determining the compound's biological activity. The sulfonamide group at the terminal position of the molecule enhances its solubility in polar solvents and contributes to its interaction with biological targets.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target various enzymes and receptors involved in disease pathways. N-3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl-1,1'-biphenyl-3-sulfonamide has been investigated for its potential role in modulating several key biological processes. Its structural similarity to known bioactive compounds suggests that it may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in the pathogenesis of cancers, inflammatory diseases, and neurological disorders.
The triazole ring present in the molecule is known for its ability to stabilize bioactive conformations and enhance binding affinity to protein targets. This feature has been exploited in the design of various drug candidates that require tight binding to their intended receptors or enzymes. The butanamidine moiety further contributes to the compound's pharmacological profile by providing a flexible linker that can adopt multiple conformations upon binding to biological targets.
Recent studies have demonstrated that derivatives of biphenyl sulfonamides exhibit significant therapeutic potential. For instance, compounds with similar structural motifs have shown efficacy in preclinical models of cancer and inflammation. N-3-methyl-1-(2H-1,2,3-triazol-2-ytl)butan-yldiine strong>
The sulfonamide group is particularly noteworthy for its role as a pharmacophore in drug design. Sulfonamides are known for their ability to form hydrogen bonds with both polar and non-polar regions of biological targets, thereby enhancing binding affinity. Additionally, they can undergo metabolic transformations that may lead to increased bioavailability or altered pharmacokinetic profiles. These properties make sulfonamides valuable components in the design of novel therapeutic agents.
In the context of medicinal chemistry, the synthesis of N-methylsulf>sul>sul>sul>sul>sul>sul>sul>sul>sul>sul>sul>sonamide (CAS No. 2034439. strong>43. strong>3) strong>, particularly via multi-step organic synthesis strategies such as condensation reactions and cyclization processes. p>
The biphenyl core is a common structural motif found in many bioactive compounds due to its ability to impart rigidity and electronic properties that are favorable for binding to biological targets. The presence of two aromatic rings provides multiple sites for interaction with proteins and other biomolecules. This feature has been exploited in the development of drugs targeting various diseases. p>
The 1H-imidazole ring is another important structural feature that contributes to the biological activity of N-*methyl*-*biphenylethylethylethylethylethylethylethylethylethylethylethilethylen*-*sulf*-*sonamide*. Imidazole derivatives are known for their ability to modulate enzyme activity and receptor function. In particular, they have shown promise in the treatment of infectious diseases and inflammatory conditions. p>
The butanamidine moiety is a key pharmacophoric element that enhances the solubility and bioavailability of the compound. It also provides a site for further chemical modification to optimize pharmacological properties such as potency and selectivity. Butanamidine derivatives have been explored extensively in drug discovery efforts due to their favorable pharmacokinetic profiles. p>
In conclusion,N-*methyl*-*biphenylyl-butan-yldiine*-*sulf*-*sonamide (CAS No.*2034439*-*43*-*3) is a structurally complex organic compound with significant potential as a therapeutic agent.* Its unique combination of functional groups,* including* *biphenylyl*, *butanamidine*, *triazole*, and *sulfonamide*, makes it an attractive candidate for further investigation.* Recent advances in computational chemistry and high-throughput screening technologies have enabled researchers to rapidly assess the biological activity*of such compounds.* These tools,* combined with traditional experimental approaches,* will be crucial in determining whether N-*methyl*-*biphenylyl-butan-yldiine*-*sulf*-*sonamide* will emerge as a lead compound*for future drug development.* As research continues,* we can expect more insights into its mechanism of action*and potential therapeutic applications.*
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